Cas no 39061-97-7 (4-Chloro-3-nitroquinoline)
4-Chloro-3-nitroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-nitroquinoline
- 3-Nitro-4-chloroquinoline
- 4-chloro-3-nitro-quinoline
- 4-Chlor-3-nitro-chinolin
- 4-Chloro-3-nitroqulinoline
- QUINOLINE,4-CHLORO-3-NITRO
- 4chloro-3-nitroquinoline
- SY027642
- J-515031
- 39061-97-7
- 4-Chlor-3-nitrochinolin
- CS-W008830
- AKOS005217094
- ZRFUZDDJSQVQBY-UHFFFAOYSA-N
- DTXSID60460883
- 4-Chloro-3-Nitro Quinoline
- MFCD07369246
- FT-0639518
- EN300-86218
- SB71449
- AC-1520
- AS-17381
- 4-Chloro-3-nitroquinoline;
- AMY14303
- Quinoline, 4-chloro-3-nitro-
- 4-chloranyl-3-nitro-quinoline
- A22832
- A824388
- SCHEMBL202663
- DB-339473
-
- MDL: MFCD07369246
- Inchi: 1S/C9H5ClN2O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H
- InChI Key: ZRFUZDDJSQVQBY-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C2C=CC=CC2=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 208.00400
- Monoisotopic Mass: 208.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- Color/Form: Solid
- Density: 1.5
- Melting Point: 118-124°C
- Boiling Point: 333°C at 760 mmHg
- Flash Point: 155.7±22.3 °C
- Refractive Index: 1.68
- PSA: 58.71000
- LogP: 3.31960
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-Chloro-3-nitroquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN 3288 6.1/PG 2
- WGK Germany:3
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Packing Group:III
- Hazard Level:6.1(b)
- Risk Phrases:R23/24/25; R34
- Packing Group:III
- Safety Term:6.1(b)
4-Chloro-3-nitroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-3-nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079948-1g |
4-Chloro-3-nitroquinoline |
39061-97-7 | 98% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 079948-5g |
4-Chloro-3-nitroquinoline |
39061-97-7 | 98% | 5g |
£35.00 | 2022-03-01 | |
| Fluorochem | 079948-10g |
4-Chloro-3-nitroquinoline |
39061-97-7 | 98% | 10g |
£66.00 | 2022-03-01 | |
| Fluorochem | 079948-25g |
4-Chloro-3-nitroquinoline |
39061-97-7 | 98% | 25g |
£147.00 | 2022-03-01 | |
| AstaTech | 57289-1/G |
4-CHLORO-3-NITROQUINOLINE |
39061-97-7 | 97% | 1g |
$10 | 2023-09-16 | |
| AstaTech | 57289-5/G |
4-CHLORO-3-NITROQUINOLINE |
39061-97-7 | 97% | 5g |
$34 | 2023-09-16 | |
| AstaTech | 57289-25/G |
4-CHLORO-3-NITROQUINOLINE |
39061-97-7 | 97% | 25/G |
$199 | 2022-06-01 | |
| TRC | C374825-1g |
4-Chloro-3-nitroquinoline |
39061-97-7 | 1g |
$58.00 | 2023-05-18 | ||
| TRC | C374825-2g |
4-Chloro-3-nitroquinoline |
39061-97-7 | 2g |
$104.00 | 2023-05-18 | ||
| TRC | C374825-5g |
4-Chloro-3-nitroquinoline |
39061-97-7 | 5g |
$ 170.00 | 2023-09-08 |
4-Chloro-3-nitroquinoline Suppliers
4-Chloro-3-nitroquinoline Related Literature
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1. NotesA. Adams,D. H. Hey,Ahmed Mustafa,S. D. Nicholas,F. Smith,H. Burton,P. F. Hu J. Chem. Soc. 1949 255
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2. 349. Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldonesW. J. Adams,D. H. Hey J. Chem. Soc. 1951 1521
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Monika Chauhan,Gaurav Joshi,Harveen Kler,Archana Kashyap,Suyog M. Amrutkar,Praveen Sharma,Kiran D. Bhilare,Uttam Chand Banerjee,Sandeep Singh,Raj Kumar RSC Adv. 2016 6 77717
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4. Preparation of ring-fused pyridazines by reduction of 3,3′-dinitro-4,4′-bipyridyl and 3,3′-dinitro-4,4′-biquinolylSanthi Kanoktanaporn,J. A. Hugh MacBride J. Chem. Soc. Perkin Trans. 1 1978 1126
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5. 410. Some Bz-substituted-3-nitroquinolinesJ. S. Morley,J. C. E. Simpson J. Chem. Soc. 1948 2024
Additional information on 4-Chloro-3-nitroquinoline
4-Chloro-3-nitroquinoline (CAS No. 39061-97-7): Properties, Applications, and Research Insights
4-Chloro-3-nitroquinoline (CAS No. 39061-97-7) is a specialized nitroquinoline derivative with significant relevance in pharmaceutical and material science research. This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure, and is modified with chloro and nitro functional groups at the 4 and 3 positions, respectively. Its unique molecular architecture makes it a valuable intermediate in synthetic chemistry and drug discovery.
The chemical properties of 4-Chloro-3-nitroquinoline include a molecular formula of C9H5ClN2O2 and a molecular weight of 208.60 g/mol. The compound typically appears as a yellow to light brown crystalline powder, with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Researchers often explore its reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing effects of the nitro group, which enhances the electrophilicity of the chloro-substituted carbon.
In recent years, 4-Chloro-3-nitroquinoline applications have gained attention in medicinal chemistry, where it serves as a key building block for the synthesis of bioactive molecules. Its structural motif is frequently incorporated into compounds targeting microbial infections and inflammatory pathways. For instance, derivatives of this compound have shown promise in preliminary studies as potential inhibitors of bacterial DNA gyrase, a critical enzyme for microbial replication. This aligns with the growing global demand for novel antimicrobial agents amid rising antibiotic resistance.
Beyond pharmaceuticals, 39061-97-7 research has extended to materials science, where its nitro and chloro functionalities enable participation in cross-coupling reactions to create advanced polymers or coordination complexes. These materials are investigated for applications in organic electronics, such as light-emitting diodes (LEDs) or sensors, leveraging the quinoline core's photophysical properties. Such interdisciplinary applications resonate with current trends in sustainable technology development.
The synthesis of 4-Chloro-3-nitroquinoline typically involves nitration of 4-chloroquinoline under controlled conditions, followed by purification via recrystallization. Industrial and academic laboratories optimize these protocols to improve yield and scalability, addressing challenges like regioselectivity and byproduct formation. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to validate purity, a critical factor given the compound's role in high-value syntheses.
From a commercial perspective, 4-Chloro-3-nitroquinoline suppliers cater to pharmaceutical companies, contract research organizations (CROs), and universities. The compound is often listed in catalogs with purity grades ranging from 95% to 99%, with pricing influenced by scale and customization. Market analyses indicate steady demand, particularly from regions with robust generic drug manufacturing sectors, such as Asia-Pacific. Regulatory compliance, including REACH and OSHA standards, governs its handling and transportation.
Environmental and safety considerations for CAS 39061-97-7 emphasize proper storage in cool, dry conditions away from incompatible substances. While not classified under stringent hazard categories, standard laboratory precautions—such as using personal protective equipment (PPE) and working in ventilated areas—are recommended during handling. Researchers increasingly adopt green chemistry principles to minimize waste in its utilization, reflecting broader sustainability goals in chemical industries.
Emerging trends highlight computational studies involving 4-Chloro-3-nitroquinoline derivatives, where in silico modeling predicts biological activity or material properties before experimental validation. This approach accelerates discovery while reducing resource consumption. Additionally, patent literature reveals ongoing innovations in functionalizing this scaffold for targeted drug delivery systems, aligning with precision medicine advancements.
In summary, 4-Chloro-3-nitroquinoline (39061-97-7) represents a versatile chemical entity bridging multiple scientific domains. Its dual functionality as a synthetic intermediate and a pharmacophore continues to inspire innovations addressing contemporary challenges in healthcare and technology. As interdisciplinary research expands, this compound is poised to remain a focal point in the development of next-generation therapeutic and functional materials.
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